molecular formula C11H12N2S B112835 C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE CAS No. 608515-43-1

C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE

Cat. No.: B112835
CAS No.: 608515-43-1
M. Wt: 204.29 g/mol
InChI Key: LHILEUHATDBZOW-UHFFFAOYSA-N
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Description

C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE is a chemical compound with the molecular formula C11H12N2S and a molecular weight of 204.29 g/mol It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE can be achieved through various synthetic pathways. One common method involves the reaction of benzylamine with 2-chlorothiazole under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s high purity .

Chemical Reactions Analysis

Types of Reactions

C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the benzyl or thiazole moieties .

Scientific Research Applications

C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-benzyl-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-7-10-8-14-11(13-10)6-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHILEUHATDBZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610156
Record name 1-(2-Benzyl-1,3-thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608515-43-1
Record name 1-(2-Benzyl-1,3-thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Benzyl-4-chloromethylthiazole [Pharmazie 1972, 27, 146] (223.7 g, 1 mol) was stirred with liquid ammonia (600 ml) in an autoclave for 24 hours. The ammonia was removed and the product was distilled in vacuo [bp (0.02 mmHg) 141-144° C.] to give the title compound (102 g, 50%).
Quantity
223.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE
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C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE
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C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE
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C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE
Reactant of Route 6
C-(2-BENZYL-THIAZOL-4-YL)-METHYLAMINE

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